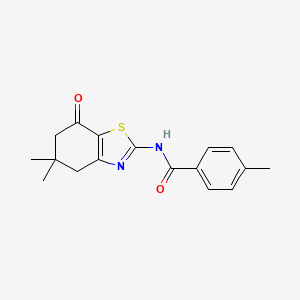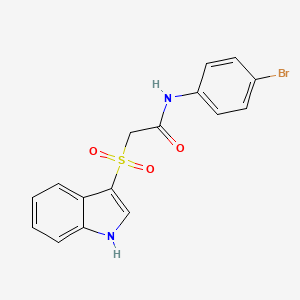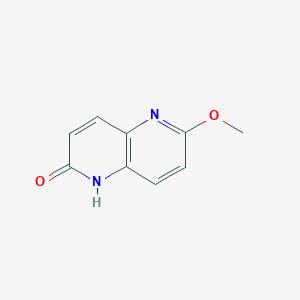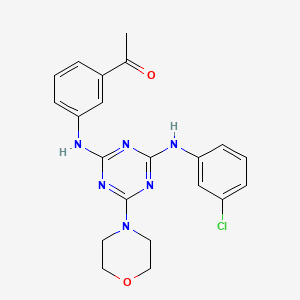
Dihidrocloruro de 2-(4-metoxifenil)-2-pirrolidiniletilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2O and its molecular weight is 293.23. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Para obtener más detalles, puede encontrar productos y referencias relacionados en Sigma-Aldrich . Además, un estudio reciente describe un nuevo enfoque para sintetizar un compuesto relacionado, ácido 2-(2-(4-metoxifenil)-4,9-dimetil-7-oxo-7H-furo[2,3-f]croman-3-il)acético . El dihidrocloruro de puromicina, un derivado, también tiene propiedades interesantes . 🧪🔬
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of ERα has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
Elacestrant binds to ERα and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This ability to degrade ERα is dose-dependent . The compound induces conformational changes in the receptor, leading to its degradation upon a higher oral dose .
Biochemical Pathways
The binding of Elacestrant to ERα can activate a variety of signaling pathways that affect gene expression . These changes in cellular behavior ultimately influence physiological processes leading to the development of breast cancer . The compound’s action is particularly relevant in the context of endocrine-resistant breast cancers, where other types of endocrine therapy may lead to drug resistance over time .
Pharmacokinetics
Elacestrant has excellent absorption and improved pharmacokinetics compared with other SERDs . It is orally bioavailable , which means it can be taken by mouth and still reach the bloodstream to exert its effects. This property enhances its bioavailability, making it more effective in reaching its target sites in the body .
Result of Action
Elacestrant exhibits antineoplastic and estrogen-like activities . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models . By degrading ERα, Elacestrant disrupts the normal functioning of the receptor, thereby inhibiting the growth of cancer cells .
Análisis Bioquímico
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15;;/h4-7,13H,2-3,8-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATXKICRODVETC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)


![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)



![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)
![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)
![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

